molecular formula C12H21N B14643231 2-Ethyl-3-methylnon-2-enenitrile CAS No. 53153-68-7

2-Ethyl-3-methylnon-2-enenitrile

Cat. No.: B14643231
CAS No.: 53153-68-7
M. Wt: 179.30 g/mol
InChI Key: XSRKCMOQQJFISP-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylnon-2-enenitrile is an organic compound with the molecular formula C10H17N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is part of an aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Ethyl-3-methylnon-2-enenitrile can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of the corresponding amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-methylnon-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethyl-3-methylnon-2-enenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methylnon-2-enenitrile is unique due to the presence of both an ethyl and a methyl group on the aliphatic chain, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its similar compounds.

Properties

CAS No.

53153-68-7

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

2-ethyl-3-methylnon-2-enenitrile

InChI

InChI=1S/C12H21N/c1-4-6-7-8-9-11(3)12(5-2)10-13/h4-9H2,1-3H3

InChI Key

XSRKCMOQQJFISP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(CC)C#N)C

Origin of Product

United States

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